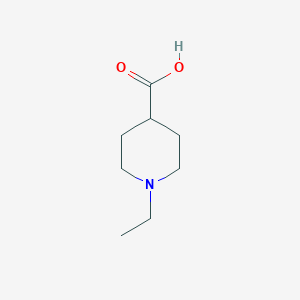

1-Ethylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-ethylpiperidine-4-carboxylic acid can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related naphthyridine carboxylic acids involves the preparation of intermediates with various substituents, followed by reactions with cyclic amines such as 3-aminopyrrolidine . Another method includes a Pfitzinger-type condensation to provide ligands containing a carboxylic moiety . Additionally, a route involving Dieckmann-type cyclization has been used to synthesize naphthyridine carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of 1-ethylpiperidine-4-carboxylic acid.

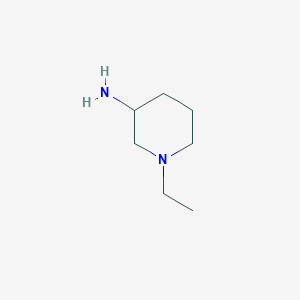

Molecular Structure Analysis

The molecular structure of 1-ethylpiperidine-4-carboxylic acid would consist of a piperidine ring with an ethyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position. The papers provided do not directly analyze this molecule, but they do discuss related structures such as naphthyridine carboxylic acids, which are known to have antibacterial properties . The molecular structure of such compounds is crucial for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving carboxylic acid derivatives are diverse. For example, the synthesis of pyridonecarboxylic acids involves reactions with cyclic amines , while the preparation of naphthyridine carboxylates includes steps like regioselective deprotonation and selenation . The Pfitzinger-type condensation mentioned in paper is another example of a chemical reaction that could be relevant to the synthesis of 1-ethylpiperidine-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethylpiperidine-4-carboxylic acid would be influenced by its functional groups. The presence of the carboxylic acid group would make it acidic and potentially increase its solubility in water compared to non-substituted piperidine. The ethyl group could contribute to its lipophilicity, affecting its ability to cross cell membranes. While the papers do not provide specific data on 1-ethylpiperidine-4-carboxylic acid, they do discuss properties of related compounds, such as the synthesis of 1H-pyrazole-4-carboxylic acid, which has an increased yield due to the optimization of synthesis steps .

Wissenschaftliche Forschungsanwendungen

Spin Labeling and Structural Studies

1-Ethylpiperidine-4-carboxylic acid, through its derivatives, plays a significant role in spin labeling and structural analysis in biochemistry and material science. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative, is used as a nitroxide spin-labeled amino acid. This compound is effective as a β-turn and 310/α-helix inducer in peptides and serves as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

Chemistry and Bioconjugation

The compound also has implications in chemistry, particularly in the study of molecular structures and interactions. N-ethylpiperidine betaine hydrate and its complex with squaric acid have been studied, revealing insights into the hydrogen bonding preferences and molecular conformation, which are crucial for understanding molecular interactions and reactivity (Dega-Szafran, Dutkiewicz, Kosturkiewicz, & Szafran, 2013). Additionally, the mechanism of amide formation by carbodiimide in aqueous media involves derivatives of 1-Ethylpiperidine-4-carboxylic acid, showcasing its relevance in bioconjugation processes (Nakajima & Ikada, 1995).

Radical Reactions and Organic Synthesis

In organic synthesis, 1-Ethylpiperidine-4-carboxylic acid derivatives have been used to mediate carbon-carbon bond-forming radical reactions. This approach avoids many issues associated with traditional methodologies, indicating its utility in cleaner, more efficient synthetic processes (Graham, Murphy, & Coates, 1999).

Plant Physiology and Ethylene Precursor Role

Interestingly, derivatives of 1-Ethylpiperidine-4-carboxylic acid, such as 1-aminocyclopropane-1-carboxylic acid, have significant roles in plant physiology, acting as precursors to the plant hormone ethylene. This molecule is central to ethylene biosynthesis and is involved in various vegetative and developmental processes in plants (Polko & Kieber, 2019). Moreover, the transportation and accumulation of this compound within plants are crucial areas of study, offering insights into plant growth and response mechanisms (Vanderstraeten & Van Der Straeten, 2017).

Eigenschaften

IUPAC Name |

1-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMTYNXPJWISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596222 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpiperidine-4-carboxylic acid | |

CAS RN |

90204-94-7 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

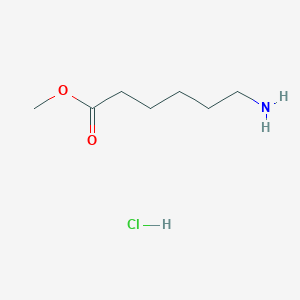

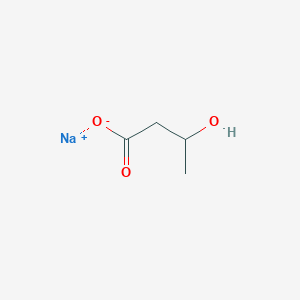

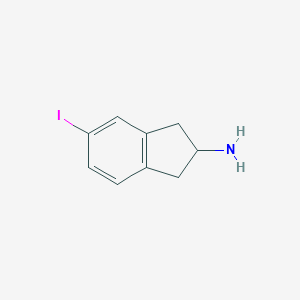

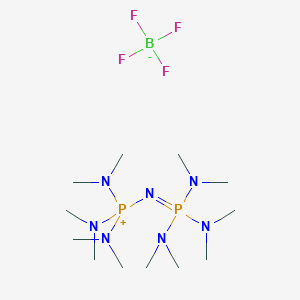

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)